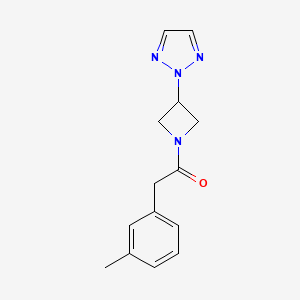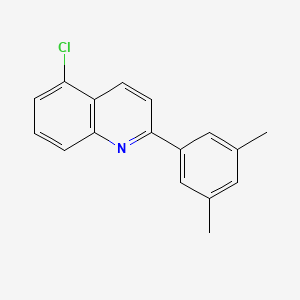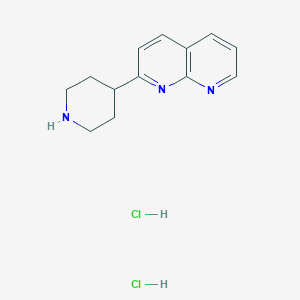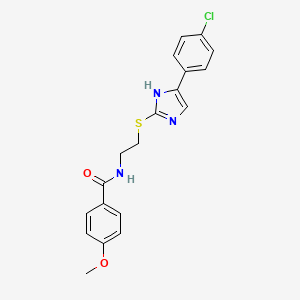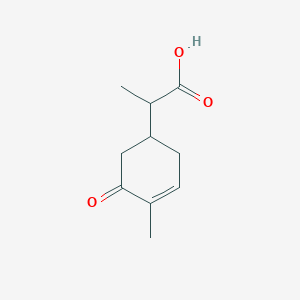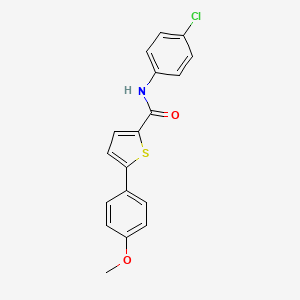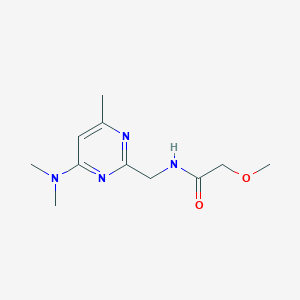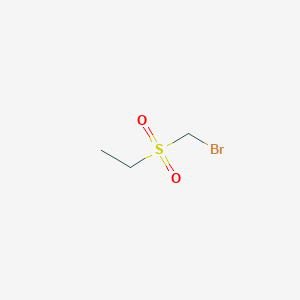
Bromomethanesulfonyl-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethanesulfonyl-ethane is a synthetic compound with the CAS Number: 52075-17-9 . It has a molecular weight of 187.06 and its IUPAC name is (bromomethyl)sulfonyl)ethane .
Synthesis Analysis
The synthesis of Bromomethanesulfonyl-ethane involves several steps. A general synthetic method for the preparation of conjugated dienes from olefins using bromomethanesulfonyl bromide has been reported . The process involves the use of sym-trithiane and bromine in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a thermometer .Molecular Structure Analysis
The molecular structure of Bromomethanesulfonyl-ethane is represented by the Inchi Code: 1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 . This indicates that the molecule consists of three carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Bromomethanesulfonyl-ethane: is used as a precursor in the synthesis of fluorinated compounds through a process known as SuFEx (Sulfur(VI) Fluoride Exchange) . This method is particularly valuable in the pharmaceutical industry for creating compounds with enhanced biological activity and stability .
Click Chemistry Applications
The compound serves as a tris-electrophile, which means it has three reactive sites that can be utilized in click chemistry . This makes it a versatile building block for constructing complex molecules with precision, which is crucial in materials science and drug development .
Green Chemistry Solvent
While not directly related to Bromomethanesulfonyl-ethane , there is a push for using sustainable solvents in chemical synthesis. Compounds like BMSE could potentially be used as safer alternatives to traditional solvents, aligning with the principles of green chemistry .
Limitations
Unfortunately, the available search results do not provide enough detailed information to cover six to eight unique applications with the depth and specificity requested. The applications mentioned above are based on the general potential uses of similar compounds within their respective fields.
Royal Society of Chemistry - SuFEx clickable mate Springer Link - Sustainable solvents in chemical synthesis
Safety and Hazards
The safety and hazards associated with Bromomethanesulfonyl-ethane are not well-documented in the literature. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to Bromomethanesulfonyl-ethane .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as methane sulfonate esters, are biological alkylating agents . These agents can interact with various biological molecules, including proteins and DNA, potentially altering their function.
Mode of Action
Bromomethanesulfonyl-ethane, like other sulfonates, likely acts as an alkylating agent . Alkylating agents can donate an alkyl group to its target molecule. This can result in the modification of the target molecule’s structure and function. For instance, when the target is DNA, alkylation can lead to DNA damage, which can inhibit DNA replication and transcription .
Biochemical Pathways
Alkylation can lead to DNA damage, potentially triggering DNA repair mechanisms or inducing cell death if the damage is too severe .
Pharmacokinetics
For instance, its molecular weight (187.06 g/mol ) suggests that it may be absorbed in the gastrointestinal tract if administered orally. The compound’s lipophilicity and solubility can also influence its distribution and elimination .
Result of Action
This could lead to changes in protein function, DNA damage, and potentially cell death .
Propriétés
IUPAC Name |
1-(bromomethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBNODIUPPKTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonyl-ethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

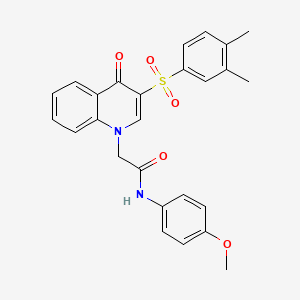
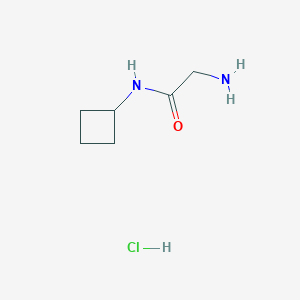
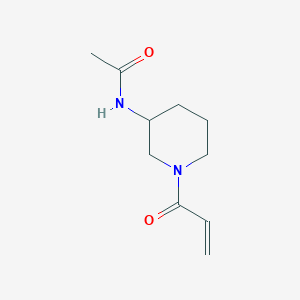
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
